molecular formula C17H13BrClNO2 B287993 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

カタログ番号 B287993
分子量: 378.6 g/mol
InChIキー: BUMNZRXLKXQECY-RUDMXATFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications.

作用機序

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor selectively binds to the bromodomain of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one, which is a member of the bromodomain and extraterminal (BET) family of proteins. This binding prevents the interaction between 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one and acetylated histones, leading to the inhibition of transcription of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor has been shown to have significant biochemical and physiological effects on cancer cells, inflammation, and cardiovascular diseases. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the expression of pro-inflammatory cytokines, and improve cardiac function by reducing myocardial infarction size.

実験室実験の利点と制限

The advantages of using 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor in lab experiments include its selectivity towards 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one, its ability to inhibit the transcription of oncogenes and pro-inflammatory genes, and its potential therapeutic applications in various diseases. However, the limitations of using 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor in lab experiments include its potential toxicity and off-target effects, which require further investigation.

将来の方向性

There are several future directions for the research and development of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor. One of the directions is to optimize the synthesis method of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor to increase its yield and purity. Another direction is to investigate the potential therapeutic applications of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor in other diseases such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more selective and potent 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitors with fewer off-target effects is another potential future direction.

合成法

The synthesis of 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor involves a multi-step process that includes the reaction of 4-bromo-2-cycloheptenone with 4-chlorophenylacetic acid, followed by the reaction with methylamine and acetic anhydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

科学的研究の応用

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been found to have anti-proliferative effects on cancer cells by inhibiting the interaction between 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one and acetylated histones, leading to the downregulation of oncogenes. It also exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. In addition, 4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one inhibitor has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

特性

製品名

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

分子式

C17H13BrClNO2

分子量

378.6 g/mol

IUPAC名

4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13BrClNO2/c1-20-15-8-5-12(18)10-14(17(15)22)16(21)9-4-11-2-6-13(19)7-3-11/h2-10H,1H3,(H,20,22)/b9-4+

InChIキー

BUMNZRXLKXQECY-RUDMXATFSA-N

異性体SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl)Br

正規SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。